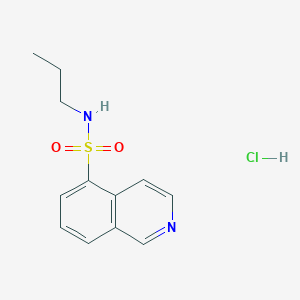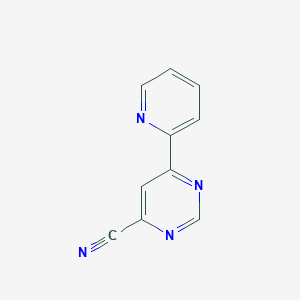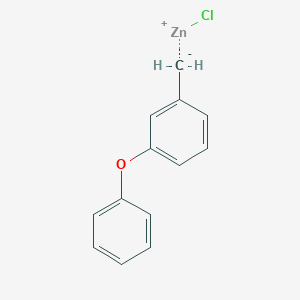
3-PhenoxybenZylZinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenoxybenzylzinc chloride is an organozinc compound with the molecular formula C13H11ClOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its utility in various chemical reactions due to its reactivity and stability in certain conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenoxybenzylzinc chloride can be synthesized through the reaction of 3-phenoxybenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 3-phenoxybenzyl chloride to the zinc solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent quality and yield of the product while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenoxybenzylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: Under specific conditions, it can be oxidized to form corresponding ketones or alcohols.
Reduction: It can participate in reduction reactions, often in the presence of suitable catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel can facilitate reduction reactions.
Major Products Formed
Nucleophilic Substitution: Formation of new carbon-carbon bonds, leading to various substituted benzyl derivatives.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of reduced benzyl compounds.
Applications De Recherche Scientifique
3-Phenoxybenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-Phenoxybenzylzinc chloride involves its role as a nucleophile in chemical reactions. It reacts with electrophiles to form new bonds, facilitating the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenoxybenzyl chloride: A precursor to 3-Phenoxybenzylzinc chloride, used in similar reactions.
Phenylzinc chloride: Another organozinc compound with similar reactivity but different substituents.
Benzylzinc chloride: Similar in structure but lacks the phenoxy group.
Uniqueness
This compound is unique due to the presence of the phenoxy group, which imparts specific reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules where selective reactivity is required.
Propriétés
Formule moléculaire |
C13H11ClOZn |
|---|---|
Poids moléculaire |
284.1 g/mol |
Nom IUPAC |
chlorozinc(1+);1-methanidyl-3-phenoxybenzene |
InChI |
InChI=1S/C13H11O.ClH.Zn/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
QCQXJGVLRAHEDF-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC(=CC=C1)OC2=CC=CC=C2.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate](/img/structure/B14882349.png)
![2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B14882350.png)
![3-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B14882353.png)
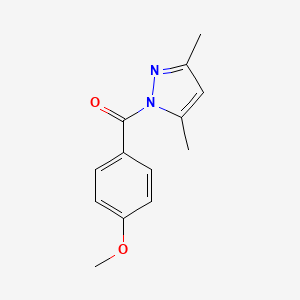
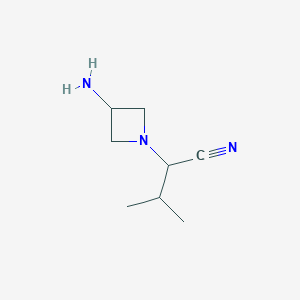
![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,3,3-trimethyl-1H-benzo[g]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate](/img/structure/B14882364.png)
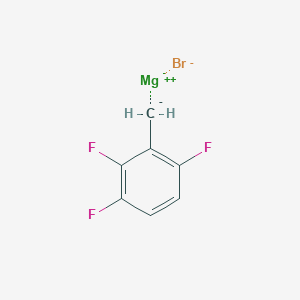
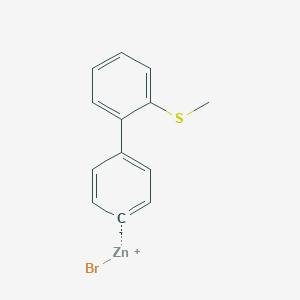
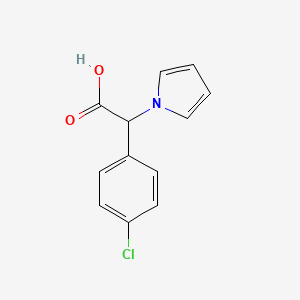
![3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B14882380.png)
